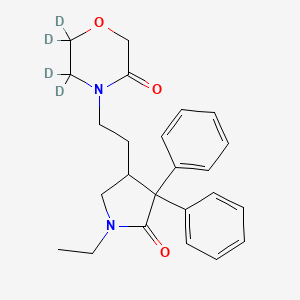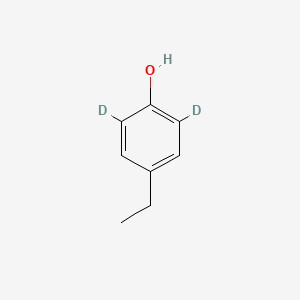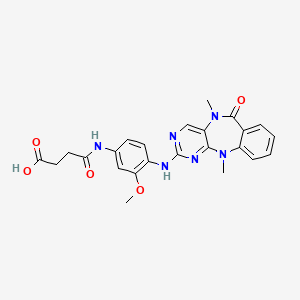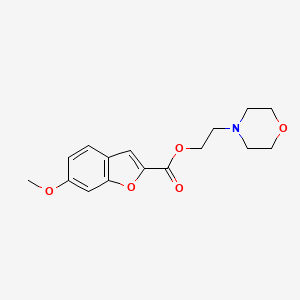
Uridine-13C9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine-13C9 is a labeled form of uridine, a nucleoside that consists of uracil attached to a ribose ring via a β-N1-glycosidic bond. The “13C9” designation indicates that nine carbon atoms in the uridine molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the uridine molecule. One common method is to start with carbon-13 labeled glucose, which is then converted into carbon-13 labeled ribose. This ribose is subsequently used in the synthesis of this compound through a series of enzymatic or chemical reactions that attach the ribose to uracil .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes the use of bioreactors for enzymatic synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required isotopic purity and chemical purity standards .
化学反应分析
Types of Reactions
Uridine-13C9 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Substitution: Uridine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Uracil
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学研究应用
Uridine-13C9 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to trace the incorporation of uridine into RNA.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of uridine-based drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for nucleoside-based products
作用机制
Uridine-13C9 exerts its effects primarily through its incorporation into RNA. The labeled uridine is phosphorylated to uridine triphosphate, which is then incorporated into RNA by RNA polymerase. This incorporation allows researchers to track RNA synthesis and degradation using NMR or mass spectrometry. The molecular targets include various RNA species, and the pathways involved are those related to RNA metabolism and nucleotide biosynthesis .
相似化合物的比较
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 isotopes.
Uridine-13C5: Labeled with five carbon-13 isotopes.
Uridine-13C,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine-13C9 is unique due to the extensive labeling of nine carbon atoms, providing a higher degree of sensitivity and resolution in NMR studies compared to compounds labeled with fewer carbon-13 atoms. This makes it particularly valuable for detailed structural and metabolic studies .
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
DRTQHJPVMGBUCF-CREAXWAASA-N |
手性 SMILES |
[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)






